Clausenamide

Nootropic Cognition Memory impairment

Alzheimer's researchers require enantiopure agents with defined pharmacology. Racemic or misidentified clausenamide confounds dose-response: the (+)-enantiomer is inactive and more toxic. (-)-Clausenamide achieves behavioral efficacy at 10-fold lower doses than racemic (±)-clausenamide, while (+)-clausenamide is pharmacologically inert. Its dual mechanism addresses Aβ toxicity, tau hyperphosphorylation, and synaptic LTP enhancement-therapeutic targets not covered by piracetam or mono-substituted racetams. The 74% higher metabolic clearance versus the antipode enables stereochemical CYP3A-mediated drug interaction probe studies. Procure enantiopure (-)-clausenamide for reproducible Alzheimer's disease, cerebral ischemia, and hippocampal synaptic plasticity models.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 109905-95-5
Cat. No. B009169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClausenamide
CAS109905-95-5
Synonymsclausenamide
neoclausenamide
zetaclausenamide
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1
InChIKeyWGYGSZOQGYRGIP-MWDXBVQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clausenamide Compound Overview


Clausenamide is a chiral pyrrolidin-2-one nootropic agent originally isolated from Clausena lansium (Lour.) Skeels and now produced synthetically [1]. It possesses four chiral centers yielding 16 possible enantiomers, of which (−)-clausenamide is the pharmacologically active eutomer [1]. Unlike simple racetam-type cognitive enhancers, (−)-clausenamide exhibits a multi-target mechanism encompassing promotion of synaptic plasticity, inhibition of β-amyloid toxicity, and suppression of tau hyperphosphorylation [1][2]. This distinct mechanistic profile positions clausenamide as a candidate anti-dementia agent relevant to Alzheimer's disease and other neurodegenerative disorders, with quantifiable differentiation from both its optical antipode (+)-clausenamide and the prototypical nootropic piracetam [1][3].

(−)-Clausenamide Irreplaceability


The pyrrolidin-2-one scaffold is shared by multiple nootropic agents, yet direct substitution of (−)-clausenamide with piracetam, nefiracetam, racemic clausenamide, or the (+)-enantiomer is scientifically unsupported due to profound enantioselective pharmacodynamic and pharmacokinetic differences [1][2]. Stereochemistry governs activity: only 4 of 16 clausenamide enantiomers potentiate basal synaptic transmission, and (+)-clausenamide is both inactive and more toxic [1][3]. In behavioral cognition models, (−)-clausenamide achieves efficacy at doses an order of magnitude lower than piracetam, whereas racemic (±)-clausenamide requires a 10-fold higher dose than the pure eutomer [2]. Moreover, (−)-clausenamide uniquely engages complementary anti-dementia targets—Aβ toxicity inhibition, tau dephosphorylation, and synaptic structural remodeling—that the simpler mono-substituted racetams do not address [1][4]. These quantitative, chiral-dependent divergences mean that purchasing decisions based solely on the pyrrolidin-2-one pharmacophore risk selecting an inactive or suboptimal compound.

(−)-Clausenamide Differentiation Evidence


Nootropic Potency in Amnesia Models

In anisodine-induced amnesia models using step-down, step-through, and water-maze tests in mice, (−)-clausenamide demonstrated approximately 50-fold higher nootropic potency than piracetam and 10-fold higher potency than racemic clausenamide [1]. Whereas piracetam required 500 mg/kg to significantly reduce error counts, (−)-clausenamide achieved equivalent efficacy at only 10 mg/kg, with racemic (±)-clausenamide intermediate at 100 mg/kg [1]. This steep dose-response hierarchy is further supported by computer-aided molecular superposition, wherein (−)-clausenamide aligned to the nootropic pharmacophore with an RMS deviation of 0.298 versus 0.780 for the inactive (+)-enantiomer [1].

Nootropic Cognition Memory impairment

Enantioselective Synaptic Potentiation

In anesthetized rats, (−)-clausenamide at 4 nmol potentiated basal population spike amplitude and dose-dependently augmented the magnitude of high-frequency stimulation-induced LTP in the dentate gyrus [1]. Under identical conditions, (+)-clausenamide failed to enhance basal synaptic transmission and attenuated LTP magnitude [1]. Among 16 synthesized enantiomers, only 4 showed any potentiating effect on basal synaptic transmission, underscoring the strict chiral requirement for synaptic activity [2].

Synaptic plasticity LTP Hippocampus

Enantioselective Hepatic Clearance

In rabbits, (−)-clausenamide exhibited a hepatic extraction ratio of 64.7% and an intrinsic metabolic clearance of 186.3 L/h, compared to 50.8% and 107.2 L/h, respectively, for (+)-clausenamide, representing a 74% higher intrinsic clearance of the active eutomer [1]. (−)-Clausenamide significantly induced CYP3A1 expression in gut and liver, whereas (+)-clausenamide had no observable effect on CYP3A1 levels [1]. This differential enzyme induction implies that (−)-clausenamide can accelerate its own first-pass metabolism and that of co-administered CYP3A substrates.

Pharmacokinetics First-pass metabolism Enantiomer discrimination

Enantioselective Excretion Route

Following oral administration to rats, (−)-clausenamide was predominantly excreted in feces (13.9% of dose), whereas (+)-clausenamide was preferentially eliminated via bile (17.2% of dose) [1]. This stereoselective diversion of excretion pathway complements the metabolic discrimination data and further illustrates that the two enantiomers are pharmacokinetically distinct entities.

Drug excretion Stereoselectivity Biliary vs. fecal elimination

Enantioselective Toxicity

Multiple pharmacological studies using diverse animal models consistently report that (+)-clausenamide elicits greater toxicity than (−)-clausenamide, while (−)-clausenamide remains well-tolerated at behaviorally active doses [1]. This toxicity differential is a cornerstone of the rationale for developing (−)-clausenamide as a clinical drug candidate for Alzheimer's disease, as the distomer (+) carries an unfavorable safety margin despite being a structurally identical mirror image [1][2].

Toxicity Enantiomer safety Drug development

(−)-Clausenamide Application Scenarios


Alzheimer's Disease Preclinical Models

For transgenic or toxin-induced Alzheimer's disease models (e.g., APP-transgenic mice, Aβ25-35 injection, okadaic acid-induced tau hyperphosphorylation), (−)-clausenamide is quantitatively differentiated by its dual ability to inhibit Aβ toxicity and suppress tau phosphorylation while concurrently enhancing synaptic plasticity [1]. Unlike piracetam, which lacks documented effects on Aβ and tau pathology, (−)-clausenamide addresses both synaptic loss and proteopathic cascades in a single agent, reducing confounding polypharmacy artifacts [1][2].

Cerebral Ischemia/Reperfusion with ER Stress

In primary cortical neuron cultures subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), (−)-clausenamide alleviates ER stress by reversing the GRP78/eIF2α-ATF4-CHOP pathway activation, thereby reducing apoptosis [2]. This mechanism is distinct from the primarily antioxidant effects reported for piracetam and is relevant to stroke therapeutic development, making (−)-clausenamide a procurement priority for labs studying ischemia-induced neurodegeneration [2].

Synaptic Plasticity & LTP Electrophysiology

For hippocampal slice or in vivo LTP experiments, (−)-clausenamide at 4 nmol or 8 mg/kg p.o. robustly potentiates basal synaptic transmission and augments HFS-induced LTP, effects that persist for days after washout, while (+)-clausenamide attenuates LTP [3][4]. This inverted enantiomer effect offers a built-in negative control for mechanistic studies of calcium channel and calcineurin-dependent plasticity, a use case impossible with non-chiral racetams [3].

CYP3A-Mediated Drug-Drug Interaction Studies

The 74% higher intrinsic metabolic clearance of (−)-clausenamide relative to its antipode, combined with its selective induction of CYP3A1 expression, provides a tractable probe for stereochemical effects on first-pass metabolism and CYP3A-mediated drug interactions [4]. Procurement of enantiopure (−)-clausenamide is essential for building predictive PK models, as the racemate would confound clearance parameter estimation with a non-equipotent component [4].

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